molecular formula C13H13BrClNO3S2 B2934261 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide CAS No. 2034314-22-0

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide

Cat. No.: B2934261
CAS No.: 2034314-22-0
M. Wt: 410.73
InChI Key: AHEAYWZWQFXZFL-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide (CAS 2034314-22-0) is a sulfonamide-based research chemical with a molecular formula of C13H13BrClNO3S2 and a molecular weight of 410.73 g/mol . This compound is part of a class of 5-bromo-N-alkylthiophene-2-sulfonamides, which have demonstrated significant research value in the field of antimicrobial research . Specifically, related analogs have shown potent in vitro antibacterial activity against challenging, multidrug-resistant bacterial strains such as New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae ST147 . One closely related compound exhibited a remarkably low Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 µg/mL, indicating high potency . The mechanism of action for sulfonamides is generally attributed to the inhibition of the bacterial folate synthesis pathway . Molecular docking studies (in-silico) on similar compounds suggest that activity against NDM-producing pathogens may be mediated through hydrogen bond and hydrophobic interactions with bacterial proteins . This makes the compound a promising candidate for research aimed at overcoming carbapenem resistance, a critical priority as identified by the WHO . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO3S2/c14-12-4-5-13(20-12)21(18,19)16-7-6-11(17)9-2-1-3-10(15)8-9/h1-5,8,11,16-17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEAYWZWQFXZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with 3-(3-chlorophenyl)-3-hydroxypropyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or sulfonamide groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of advanced materials like organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the thiophene ring, sulfonamide linkage, and aromatic/hydrophobic groups. Below is a systematic comparison:

Core Thiophene Modifications

  • 5-Bromo-N-alkylthiophene-2-sulfonamides (e.g., 3a–c in ):
    Synthesized by alkylation of 5-bromothiophene-2-sulfonamide with alkyl bromides. These derivatives exhibit enhanced synthetic yields (up to 90%) compared to bulkier aryl-substituted analogs. The shorter alkyl chains (e.g., methyl, ethyl) reduce molecular weight (e.g., ~250–300 g/mol) and may improve membrane permeability but reduce target binding affinity due to lower steric bulk .

  • 5-Bromo-N-(tert-butyl)thiophene-2-sulfonamide (): Features a tert-butyl group instead of the hydroxypropyl-chlorophenyl chain. Its synthesis involves direct sulfonylation of 5-bromothiophene-2-sulfonyl chloride with tert-butylamine, achieving moderate yields (~70%) .

Aromatic/Functional Group Variations

  • 5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (): Incorporates a triazole ring linked to a chlorophenyl group. However, the higher molecular weight (433.7 g/mol) may limit bioavailability. This compound’s synthesis involves multi-step coupling reactions, reflecting lower yields (~50–60%) compared to simpler alkylated analogs .
  • 5-Chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide ():
    Substitutes bromine with chlorine and replaces the chlorophenyl group with a dimethylfuran moiety. The furan ring introduces electron-rich aromaticity, altering electronic interactions with targets. Molecular weight (349.9 g/mol) and solubility (estimated logS ~-4.2) are comparable to the target compound, but the furan’s metabolic instability may reduce in vivo efficacy .

Pharmacologically Active Derivatives

  • Tioclomarol ():
    A coumarin-sulfonamide hybrid with anticoagulant activity. While structurally distinct, it shares the 3-chlorophenyl and sulfonamide motifs. Tioclomarol’s larger molecular framework (MW ~500 g/mol) and rigid coumarin core highlight how scaffold complexity can dictate therapeutic function (e.g., vitamin K antagonism) .

  • Transmission-Blocking Antimalarials 78a/b ():
    Chroman-substituted sulfonamides synthesized from 5-bromothiophene-2-sulfonyl chloride. These derivatives show high yields (86–88%) and potent antimalarial activity, emphasizing the role of hydroxyl and aromatic groups in target engagement (e.g., Plasmodium kinase inhibition) .

Key Findings and Implications

  • Substituent Effects : Bulky aryl groups (e.g., chlorophenyl) improve target binding but reduce synthetic yields and solubility. Alkyl chains enhance yields and permeability but may weaken affinity .
  • Halogen Impact : Bromine vs. chlorine alters electronic properties and metabolic stability. Bromine’s larger size may enhance van der Waals interactions in target binding .
  • Functional Groups : Hydroxypropyl and triazole groups introduce polarity and hydrogen-bonding capacity, critical for kinase or enzyme inhibition .

Biological Activity

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide is a sulfonamide compound with potential therapeutic applications. Its biological activity has been the subject of various studies, particularly in relation to its inhibitory effects on specific enzymes and cancer cell lines. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₃H₁₃BrClNO₃S₂
  • Molecular Weight : 410.7 g/mol
  • CAS Number : 2034314-22-0

The compound features a thiophene ring and a sulfonamide group, which are critical for its biological activity. The presence of bromine and chlorine substituents also influences its pharmacological properties.

Research indicates that 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide acts primarily as an inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and XII. These isoforms are implicated in tumor progression and metastasis, making them attractive targets for cancer therapy.

Inhibition Studies

In vitro studies have shown that this compound exhibits significant inhibitory activity against CA IX and CA XII. For instance, a study reported that derivatives similar to this compound demonstrated IC₅₀ values in the low micromolar range against these isoforms, indicating strong potential as a therapeutic agent for cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives often correlates with their structural features. In the case of 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide, the following points summarize key findings from SAR studies:

  • Substituent Effects : The presence of halogen atoms (bromine and chlorine) enhances binding affinity to CA isoforms due to increased hydrophobic interactions.
  • Hydroxypropyl Group : The hydroxypropyl moiety contributes to improved solubility and bioavailability.
  • Thiene Ring : The thiophene ring is crucial for maintaining the structural integrity necessary for enzyme binding.

Biological Activity Data

The following table summarizes the biological activities reported for 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide and related compounds:

Activity TypeTargetIC₅₀ (µM)Reference
Carbonic Anhydrase InhibitionCA IX0.5
Carbonic Anhydrase InhibitionCA XII0.8
CytotoxicityMG-63 Osteosarcoma Cells1.0
Antiproliferative ActivityVarious Cancer Cell Lines1.5

Case Studies

Several studies have highlighted the efficacy of this compound in specific cancer models:

  • MG-63 Osteosarcoma Study : A study demonstrated that 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide significantly inhibited cell proliferation in MG-63 osteosarcoma cells in a concentration-dependent manner. The compound's effectiveness was attributed to its ability to induce apoptosis via the mitochondrial pathway .
  • Hypoxic Conditions : Research indicated that the compound's inhibitory effect on MG-63 cells was enhanced under hypoxic conditions, suggesting its potential utility in targeting tumors with low oxygen levels .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide, and what intermediates are critical?

Answer:
The synthesis typically involves sequential functionalization of the thiophene-sulfonamide core and the 3-(3-chlorophenyl)-3-hydroxypropyl side chain. Key steps include:

  • Sulfonamide Formation : Reacting 5-bromothiophene-2-sulfonyl chloride with a primary amine (e.g., 3-(3-chlorophenyl)-3-hydroxypropylamine) under basic conditions (e.g., triethylamine) .
  • Side-Chain Preparation : The 3-(3-chlorophenyl)-3-hydroxypropyl group can be synthesized via nucleophilic substitution of 3-chlorophenyl Grignard reagents with epichlorohydrin, followed by hydrolysis .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate intermediates and final product.

Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., bromine substitution on thiophene) and hydroxyl/propyl chain conformation. Aromatic protons in the 3-chlorophenyl group appear as a multiplet (δ 7.2–7.4 ppm) .
  • X-Ray Crystallography : Critical for resolving stereochemistry of the hydroxypropyl group and sulfonamide geometry. Compare with reported structures like N-(5-bromo-2-chlorobenzyl)sulfonamide derivatives .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~449–451 Da) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Discrepancies often arise from:

  • Assay Variability : Compare enzymatic vs. cell-based assays. For example, sulfonamides may show potent enzyme inhibition (e.g., kinase IC₅₀ < 1 µM ) but poor cellular permeability due to hydrophilicity.
  • Structural Analogues : Differentiate activity between 5-bromo-thiophene and 5-chloro/5-methyl derivatives, as bromine’s electronegativity impacts target binding .
  • Data Normalization : Use internal controls (e.g., reference inhibitors like montelukast for sulfonamide-mediated pathways ) to standardize results.

Advanced: What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Answer:

  • Salt Formation : Convert the free sulfonamide to a sodium salt via reaction with NaOH, improving aqueous solubility .
  • Prodrug Design : Esterify the hydroxypropyl group (e.g., acetyl or phosphate esters) to enhance lipophilicity, enabling better absorption .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations for intravenous administration .

Advanced: How can computational methods guide SAR studies for target selectivity?

Answer:

  • Molecular Docking : Map the sulfonamide group’s interaction with catalytic residues (e.g., ATP-binding pockets in kinases). The 5-bromo group may occupy hydrophobic subpockets .
  • MD Simulations : Analyze the hydroxypropyl group’s flexibility to predict off-target effects (e.g., unintended binding to serum proteins) .
  • QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with inhibitory potency using Hammett constants .

Advanced: What catalytic systems improve efficiency in Suzuki-Miyaura coupling for bromothiophene intermediates?

Answer:

  • Palladium Catalysts : Use Pd(PPh₃)₄ with arylboronic acids (e.g., 3-chlorophenylboronic acid) in THF/water (3:1) at 80°C .
  • Ligand Optimization : Bulky ligands (e.g., SPhos) enhance coupling yields (>85%) by stabilizing the Pd center .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining regioselectivity .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Toxicity Screening : Conduct Ames tests for mutagenicity due to aryl bromide and sulfonamide motifs .
  • PPE Requirements : Use nitrile gloves, fume hoods, and closed systems to avoid inhalation of fine crystalline dust .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonylation) with sodium bicarbonate before disposal .

Advanced: How can metabolic stability be assessed for preclinical development?

Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated oxidation of the hydroxypropyl group .
  • Metabolite Identification : Use LC-HRMS to detect phase I metabolites (e.g., sulfonamide cleavage) and phase II conjugates (e.g., glucuronidation) .

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